molecular formula C20H19NO4S B11997678 5-(2-(4-Ethoxyanilino)-2-oxoethyl)-1-naphthalenesulfinic acid

5-(2-(4-Ethoxyanilino)-2-oxoethyl)-1-naphthalenesulfinic acid

Cat. No.: B11997678
M. Wt: 369.4 g/mol
InChI Key: TZYGSQWJEPOJDM-UHFFFAOYSA-N
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Description

5-(2-(4-Ethoxyanilino)-2-oxoethyl)-1-naphthalenesulfinic acid: is a complex organic compound that features a naphthalene ring system substituted with a sulfinic acid group and an ethoxyanilino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-(4-Ethoxyanilino)-2-oxoethyl)-1-naphthalenesulfinic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-ethoxyaniline with a suitable naphthalene derivative under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions: 5-(2-(4-Ethoxyanilino)-2-oxoethyl)-1-naphthalenesulfinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, 5-(2-(4-Ethoxyanilino)-2-oxoethyl)-1-naphthalenesulfinic acid is used as a building block for the synthesis of more complex molecules. It can be employed in the development of new materials with specific properties, such as conductivity or fluorescence .

Biology: In biological research, this compound may be used to study enzyme interactions and protein binding due to its unique structural features. It can serve as a probe to investigate biochemical pathways and molecular mechanisms .

Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. They may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making them candidates for drug development .

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various applications in manufacturing and materials science .

Mechanism of Action

The mechanism of action of 5-(2-(4-Ethoxyanilino)-2-oxoethyl)-1-naphthalenesulfinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The ethoxyanilino group may play a crucial role in binding interactions, while the sulfinic acid group can participate in redox reactions, affecting cellular processes .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H19NO4S

Molecular Weight

369.4 g/mol

IUPAC Name

5-[2-(4-ethoxyanilino)-2-oxoethyl]naphthalene-1-sulfinic acid

InChI

InChI=1S/C20H19NO4S/c1-2-25-16-11-9-15(10-12-16)21-20(22)13-14-5-3-7-18-17(14)6-4-8-19(18)26(23)24/h3-12H,2,13H2,1H3,(H,21,22)(H,23,24)

InChI Key

TZYGSQWJEPOJDM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC2=C3C=CC=C(C3=CC=C2)S(=O)O

Origin of Product

United States

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